molecular formula C13H11N3OS B2611387 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile CAS No. 392718-85-3

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B2611387
CAS No.: 392718-85-3
M. Wt: 257.31
InChI Key: XOEVRSGGYZHJPY-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a thioacetonitrile moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of bromoacetonitrile, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thio and nitrile groups may play a role in binding to active sites, while the pyrimidine ring can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Phenylpyrimidin-2-yl)thio)acetonitrile
  • 2-((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)acetonitrile
  • 2-((4-(4-Methylphenyl)pyrimidin-2-yl)thio)acetonitrile

Uniqueness

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-17-11-4-2-10(3-5-11)12-6-8-15-13(16-12)18-9-7-14/h2-6,8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEVRSGGYZHJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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